molecular formula C8H16N2OS B13223970 N-methyl-2-(piperidin-4-ylsulfanyl)acetamide

N-methyl-2-(piperidin-4-ylsulfanyl)acetamide

Cat. No.: B13223970
M. Wt: 188.29 g/mol
InChI Key: JNBXXIMSKLLUOR-UHFFFAOYSA-N
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Description

N-methyl-2-(piperidin-4-ylsulfanyl)acetamide ( 1267162-40-2) is a versatile piperidine-based chemical building block with the molecular formula C8H16N2OS and a molecular weight of 188.290 g/mol . This compound features a acetamide scaffold, a structure recognized for its high relevance in medicinal chemistry and pharmacological applications . The piperidine ring is a common motif in the design of numerous pharmacologically active agents, making this compound a valuable intermediate for researchers developing new therapeutic molecules . Its specific structure, incorporating both hydrogen bond donor and acceptor sites, is ideal for constructing molecules that can interact with biological targets . Researchers utilize such acetamide and piperidine-containing compounds in various discovery pipelines, including the development of selective enzyme inhibitors , anticancer agents , and anti-inflammatory therapies . This product is intended for use as a key synthetic intermediate or a core scaffold in drug discovery and development. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H16N2OS

Molecular Weight

188.29 g/mol

IUPAC Name

N-methyl-2-piperidin-4-ylsulfanylacetamide

InChI

InChI=1S/C8H16N2OS/c1-9-8(11)6-12-7-2-4-10-5-3-7/h7,10H,2-6H2,1H3,(H,9,11)

InChI Key

JNBXXIMSKLLUOR-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CSC1CCNCC1

Origin of Product

United States

Preparation Methods

Preparation Methods of N-methyl-2-(piperidin-4-ylsulfanyl)acetamide

General Synthetic Strategy

The synthesis typically involves:

  • Formation of a suitable piperidin-4-yl thiol or thiolate intermediate.
  • Coupling of this thiol with an acetamide derivative or its activated precursor.
  • Introduction of the N-methyl group on the acetamide nitrogen.

This approach leverages nucleophilic substitution or coupling reactions under mild conditions to preserve the integrity of the piperidine ring and amide functionality.

Stepwise Synthesis Protocols

Preparation of Piperidin-4-yl Thiol Intermediate
  • Starting from 4-chloropiperidine or 4-bromopiperidine, nucleophilic substitution with thiolates (e.g., sodium hydrosulfide) generates the 4-piperidinyl thiol.
  • Alternatively, reduction of 4-piperidinyl disulfides can furnish the thiol intermediate.
Coupling with Acetamide Derivatives
  • The thiol intermediate is reacted with haloacetamides or activated acetamide esters to form the sulfanyl acetamide linkage.
  • Typical conditions involve base catalysis (e.g., triethylamine) in polar aprotic solvents such as ethyl acetate or dimethylformamide (DMF) at low temperatures to control selectivity.
N-Methylation of the Acetamide
  • The acetamide nitrogen is methylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
  • Alternatively, the N-methyl group can be introduced earlier by using N-methylacetamide derivatives in the coupling step.

Representative Literature Procedure

A detailed method adapted from recent peer-reviewed synthesis of related N-alkyl acetamides with sulfanyl linkages is as follows:

Step Reagents & Conditions Description
1 Hydrazide precursor + sodium azide in acidic aqueous medium at -5 °C Formation of azide intermediate
2 Azide intermediate + amino acid ester hydrochloride or alkane amine + triethylamine in ethyl acetate at -5 °C to 25 °C Synthesis of N-alkyl-2-(piperidin-4-ylsulfanyl)acetamide derivatives via S-coupling
3 Work-up: washing with acid, bicarbonate, water; drying over sodium sulfate; recrystallization Isolation and purification of target compound

This method achieves high purity and yields through careful temperature control and stepwise addition of reagents.

Alternative Synthetic Routes

  • Reduction and Substitution : Starting from 2-(piperidin-4-yl)acetamide, thiolation can be introduced via reaction with sulfur-containing reagents under hydrogenation conditions catalyzed by Pd/C.
  • One-pot multi-component synthesis : Some patents describe one-pot processes combining amide formation and sulfanyl coupling in a single reaction vessel, improving industrial scalability and reducing purification steps.

Analytical Data and Research Outcomes

Purity and Yield

  • Reported yields for the sulfanyl acetamide derivatives range from 70% to 95% depending on reaction scale and purification methods.
  • Purity is often confirmed by recrystallization and chromatographic techniques, with melting points consistent with literature values (e.g., 224–225 °C for related thione derivatives).

Structural Confirmation

  • Nuclear Magnetic Resonance (NMR) : ^1H NMR spectra typically show characteristic signals for piperidine ring protons, methyl groups on nitrogen, and methylene protons adjacent to sulfur.
  • Mass Spectrometry (MS) and Elemental Analysis confirm molecular weight and composition consistent with the target compound.

Biological Activity Correlation

  • Compounds synthesized via these methods have demonstrated significant biological activity, including antiproliferative effects against cancer cell lines, indicating the synthetic strategy yields biologically relevant molecules.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Azide Intermediate Coupling Hydrazide, sodium azide, amino acid ester hydrochloride, triethylamine -5 °C to 25 °C, ethyl acetate 80-90 High purity, scalable
Thiolation via Pd/C Catalysis 2-(piperidin-4-yl)acetamide, sulfur source, Pd/C Reflux, hydrogen atmosphere 70-85 Suitable for industrial scale
One-Pot Multi-Component Piperidinyl acetamide, methylating agent, sulfur donor Controlled temperature, acid/base catalysis 75-88 Efficient, fewer steps

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(piperidin-4-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the amide group.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and substituted amides.

Scientific Research Applications

N-methyl-2-(piperidin-4-ylsulfanyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-2-(piperidin-4-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfur atom and the amide group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Piperidine-Linked Acetamides

The structural uniqueness of N-methyl-2-(piperidin-4-ylsulfanyl)acetamide lies in its sulfanyl-piperidine-acetamide framework. Key analogs and their differentiating features are summarized below:

Compound Name Key Substituents Molecular Weight Biological Activity/Application Source (Evidence ID)
This compound Piperidin-4-ylsulfanyl, N-methyl ~202.3 g/mol Not explicitly reported; likely intermediate
N-Methyl-2-(4-piperidinyloxy)acetamide Piperidin-4-yloxy (oxygen instead of sulfur) ~186.2 g/mol Potential CNS activity (structural similarity to muscarinic ligands)
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-2-[4-(methylsulfonyl)phenyl]acetamide Diphenylpropyl-piperidine, methylsulfonyl ~518.6 g/mol CCR5 antagonist (log(1/IC50) = 0.904)
N-Methyl-2-[4-(4-chlorophenoxy)phenoxy]acetamide Phenoxy-chlorophenyl, ether linkage ~319.8 g/mol Herbicidal/insecticidal applications
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Piperazine-sulfonyl, fluorophenyl ~421.0 g/mol Not reported; likely protease inhibitor

Pharmacological and Functional Insights

  • Sulfanyl vs.
  • Substituent Effects on Bioactivity : The introduction of bulky groups (e.g., diphenylpropyl in ) enhances CCR5 antagonism, while methylsulfonyl groups improve metabolic stability .
  • Muscarinic Activity: Structurally related compounds like BM-5 (N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide) exhibit dual presynaptic antagonist and postsynaptic agonist activity at muscarinic receptors, highlighting the role of acetamide flexibility in modulating cholinergic signaling .

Stability and Reactivity

  • Acetamide derivatives generally exhibit moderate stability, with sulfanyl groups prone to oxidation under acidic or oxidative conditions .
  • Piperidine-linked acetamides with sulfonyl groups (e.g., ) show enhanced hydrolytic stability compared to thioether analogs .

Biological Activity

N-methyl-2-(piperidin-4-ylsulfanyl)acetamide (CAS No. 1267162-40-2) is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H16N2OSC_8H_{16}N_2OS, with a molecular weight of 188.29 g/mol. The compound features a piperidine ring, which is known for its diverse biological properties, and a sulfanyl group that may enhance its reactivity and interaction with biological targets.

1. Calcium Channel Blockade

One of the significant biological activities associated with this compound is its role as a calcium channel blocker. Research indicates that derivatives of piperidinyl acetamides can effectively ameliorate conditions characterized by unwanted calcium channel activity, particularly T-type calcium channels, which are implicated in various pathophysiological conditions such as cardiac arrhythmias and neuropathic pain .

2. Antimycobacterial Activity

Recent studies have explored the compound's potential as an inhibitor of Mycobacterium tuberculosis (Mtb). In structure-activity relationship (SAR) studies involving piperidine derivatives, compounds similar to this compound demonstrated promising antimycobacterial activity with IC50 values ranging from 13 to 22 μM. These compounds showed synergistic effects when used in combination with other agents targeting the electron transport chain of Mtb .

3. Anticonvulsant Properties

The anticonvulsant activity of thiazole-bearing compounds has been well-documented, and while this compound is not directly mentioned in this context, its structural relatives suggest potential efficacy in seizure disorders. The presence of piperidine rings in anticonvulsant agents often correlates with enhanced activity against seizures .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Calcium Channel BlockadeEffective against T-type channels
AntimycobacterialIC50 values: 13–22 μM; synergy with other drugs
AnticonvulsantPotential based on structural analogs

Case Studies

  • Calcium Channel Blockade : A study focused on the effects of piperidinyl acetamides revealed that specific modifications to the piperidine structure could enhance calcium channel blocking potency. The study indicated that N-methyl substitutions could optimize binding affinity to calcium channels .
  • Antimycobacterial Efficacy : In a comparative study on various piperidine derivatives, it was found that compounds with similar structures to this compound exhibited significant growth inhibition against Mtb, suggesting a viable pathway for developing new antitubercular agents .

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